molecular formula C17H15N3O2 B2591091 6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide CAS No. 2415509-23-6

6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide

Cat. No. B2591091
CAS RN: 2415509-23-6
M. Wt: 293.326
InChI Key: PCUAKYGEDMNGFT-UHFFFAOYSA-N
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Description

“6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide” is a compound that belongs to the class of quinolines . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of many chemical reactions. For example, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .

Future Directions

The future directions for “6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological and pharmaceutical activities. This could lead to the development of new drugs and treatments .

properties

IUPAC Name

6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-4-5-16-15(9-13)14(6-8-19-16)17(21)20-11-12-3-2-7-18-10-12/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUAKYGEDMNGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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